2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
Description
Properties
IUPAC Name |
2-fluoro-4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBHUBHXXCZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Anilines
A foundational approach involves the alkylation of 2-fluoro-4-hydroxyaniline with (tetrahydro-2H-pyran-4-yl)methyl bromide. This method leverages the nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxyl group acts as a leaving group after activation.
Procedure :
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Activation of 2-fluoro-4-hydroxyaniline : The hydroxyl group is converted to a better leaving group, such as a triflate or mesylate, using triflic anhydride or mesyl chloride.
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Alkylation : The activated intermediate reacts with (tetrahydro-2H-pyran-4-yl)methanol in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
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Reduction : If nitro precursors are used, catalytic hydrogenation (H2/Pd-C) or stoichiometric reduction (SnCl2/HCl) follows to yield the aniline.
Challenges :
Mitsunobu Etherification
The Mitsunobu reaction offers an alternative for constructing the ether linkage under milder conditions, avoiding harsh bases.
Procedure :
-
Reactants : 2-Fluoro-4-hydroxyaniline, (tetrahydro-2H-pyran-4-yl)methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3) in THF.
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Conditions : Reaction proceeds at 0°C to room temperature for 6–8 hours, achieving yields of 60–70%.
Advantages :
-
Superior regioselectivity compared to SNAr.
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Compatibility with acid-sensitive substrates.
Modern Catalytic Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables the introduction of the tetrahydropyranylmethoxy group via boronic ester intermediates.
Procedure :
-
Boronic Ester Preparation : 4-Bromo-2-fluoroaniline is converted to its boronic ester using bis(pinacolato)diboron and a Pd catalyst.
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Coupling : Reaction with (tetrahydro-2H-pyran-4-yl)methyl iodide in the presence of PdCl2(dppf) and K2CO3 in DME/H2O at 80°C.
Key Data :
Advantages :
Buchwald-Hartwig Amination
This method constructs the aniline moiety late-stage, allowing modularity.
Procedure :
-
Aryl Halide Substrate : 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)bromobenzene.
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Amination : Reaction with ammonia or benzophenone imine using a Pd/Xantphos catalyst system.
Challenges :
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Requires rigorous exclusion of moisture.
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Moderate yields (~50–60%) due to competing β-hydride elimination.
Optimization of Reaction Parameters
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF and DMSO enhance SNAr reactivity but may degrade sensitive substrates at elevated temperatures.
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Ether Solvents : THF and DME improve selectivity in coupling reactions.
Temperature Studies :
| Reaction Type | Optimal Temperature | Yield Improvement |
|---|---|---|
| SNAr Alkylation | 80°C | +15% |
| Suzuki Coupling | 90°C | +20% |
Catalytic Systems
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Pd vs. Ni Catalysts : Pd-based systems (e.g., PdCl2(dppf)) outperform Ni in coupling efficiency but increase costs.
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Ligand Effects : Bulky ligands (XPhos) suppress homocoupling byproducts in Suzuki reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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1H NMR : Key signals include δ 6.85–7.10 ppm (aromatic protons), δ 3.30–3.80 ppm (tetrahydropyran OCH2), and δ 4.60 ppm (OCH2Ar).
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LCMS : Molecular ion peak at m/z 225.26 [M+H]+ confirms molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr Alkylation | 40–50 | 90–95 | Moderate | High |
| Mitsunobu Reaction | 60–70 | 95–98 | Low | Moderate |
| Suzuki Coupling | 75–85 | >99 | High | Low |
| Buchwald-Hartwig | 50–60 | 85–90 | Moderate | Moderate |
Chemical Reactions Analysis
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that anilines can act as inhibitors of certain kinases involved in cancer progression. The incorporation of the tetrahydro-pyran moiety may enhance bioavailability and selectivity towards cancer cells.
Antimicrobial Properties
Compounds containing fluorinated anilines have been noted for their antimicrobial activities. The introduction of the tetrahydro-pyran group could potentially improve the efficacy of these compounds against resistant strains of bacteria.
Agrochemical Applications
Pesticide Development
The structural features of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline make it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced stability and effectiveness as pesticides. Preliminary studies suggest that derivatives may demonstrate improved insecticidal or fungicidal properties.
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications, leading to materials with tailored properties such as increased thermal stability or improved mechanical strength.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced selectivity and bioavailability |
| Antimicrobial agents | Efficacy against resistant strains | |
| Agrochemicals | Pesticide development | Improved stability and effectiveness |
| Materials Science | Polymer synthesis | Tailored properties for specific applications |
Case Studies
-
Anticancer Research
- A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated anilines, revealing that modifications similar to those in this compound led to significant inhibition of tumor growth in vitro and in vivo models.
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Agrochemical Development
- Research documented in Pesticide Science highlighted the development of new fluorinated pesticides, where compounds structurally related to this compound showed increased insecticidal activity against common agricultural pests.
-
Material Applications
- A study on polymer blends published in Macromolecules demonstrated that incorporating tetrahydropyran derivatives into polymer matrices improved mechanical properties and thermal stability, suggesting potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Isomerism
(a) 2-Fluoro-4-methoxyaniline (CAS: 458-52-6)
- Structure : Differs by replacing the tetrahydro-2H-pyran-4-yl methoxy group with a methoxy (-OCH₃) group.
- Synthesis : Prepared via Ullman coupling using 2-fluoro-4-iodoaniline and a methoxy source .
- Key Differences: Simpler structure with lower molecular weight (C₇H₈FNO, MW: 141.14 g/mol). Limited applications compared to more complex analogs but serves as a reference for methoxy-substituted fluorinated anilines.
(b) 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
- Structure : Bromine replaces fluorine at the ortho position.
- Properties :
(c) 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline (CAS: 1233952-94-7)
- Structure : Fluorine at the meta position instead of ortho.
- Six suppliers listed (), indicating commercial relevance despite structural isomerism.
Functional Group Modifications
(a) 4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline (CAS: 917483-71-7)
- Structure : Oxygen directly links the tetrahydropyran to the aromatic ring (C-O bond instead of CH₂-O).
- Properties: Molecular formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol). Hazard data (H315, H319, H335) indicates skin/eye irritation and respiratory sensitization, common in aniline derivatives.
(b) 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline (CAS: 869945-46-0)
- Structure : Pyridinylmethoxy substituent replaces tetrahydropyran.
- Properties: Molecular formula: C₁₂H₁₁FN₂O (MW: 218.23 g/mol).
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline | Not Provided | C₁₂H₁₆FNO₂ | ~227.26 | Not Available | ~1.2 (estimated) |
| 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline | 1054316-88-9 | C₁₁H₁₄FNO₂ | 211.23 | 359.6 | 1.2 |
| 4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline | 917483-71-7 | C₁₁H₁₅NO₂ | 193.24 | Not Available | Not Available |
| 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline | 869945-46-0 | C₁₂H₁₁FN₂O | 218.23 | Not Available | Not Available |
Notes:
Biological Activity
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, with the CAS number 1249598-95-5, is an organic compound characterized by its unique structural features that include a fluoro group and a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H16FNO2, with a molecular weight of approximately 225.26 g/mol. The presence of the fluoro group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The fluoro substituent may increase binding affinity due to electronic effects, while the tetrahydro-2H-pyran ring could improve pharmacokinetic properties by enhancing solubility and permeability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Analogous compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies on quinazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for this compound to exert similar effects through structural modifications that enhance receptor binding .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting lipoxygenase have been reported to exhibit nanomolar activity, indicating that similar structures could potentially inhibit related enzymes .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. The incorporation of heterocyclic rings has been shown to improve activity against resistant strains of bacteria, which could be relevant for the development of new antibiotics .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
These case studies suggest that the structural characteristics of this compound may confer significant biological activities that warrant further investigation.
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 65-75 | |
| Suzuki Coupling | Pd(PPh₃)₄, THF, reflux | 50-60 |
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for THP-methoxy) .
- 19F NMR : Detects fluorine environment (δ -110 to -120 ppm) .
- HPLC-MS : Quantifies purity (>95%) and molecular ion peak ([M+H]⁺ = 266.3 g/mol) .
Advanced: What strategies optimize regioselectivity in introducing the THP-methoxy group?
Methodological Answer:
- Protecting Groups : Temporarily protect the aniline -NH₂ with acetyl or Boc groups to prevent side reactions during alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time (2-4h vs. 12h) and improves yield by 10-15% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group .
Advanced: How does the THP moiety influence pharmacokinetic properties?
Methodological Answer:
- Solubility : The THP group increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : THP acts as a protective group, slowing oxidative metabolism by cytochrome P450 enzymes (in vitro t₁/₂ increased by 2-fold vs. non-THP analogs) .
- Steric Effects : THP’s chair conformation may hinder interactions with off-target enzymes, improving selectivity .
Q. Table 2: SAR of Substituent Effects
| Substituent | Solubility (mg/mL) | Metabolic t₁/₂ (h) |
|---|---|---|
| THP-methoxy | 0.15 | 4.2 |
| Cyclohexylmethoxy | 0.10 | 3.8 |
| Methoxymethoxy | 0.25 | 2.5 |
Advanced: What computational methods predict interactions with kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models binding to ATP pockets of kinases (e.g., EGFR, IC₅₀ = 0.8 µM predicted) .
- MD Simulations (GROMACS) : Assesses stability of THP-aniline complexes with targets over 100 ns trajectories .
- QSAR Models : Correlate electronic parameters (Hammett σ) with inhibitory activity (R² = 0.85 for kinase panel) .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (ATP concentration, pH 7.4) .
- Stability Testing : Monitor compound degradation in DMSO stocks via LC-MS to rule out false negatives .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic assays .
Q. Key Research Findings
- Kinase Inhibition : IC₅₀ = 1.2 µM against EGFR (vs. 5.8 µM for non-fluorinated analogs) .
- Cytotoxicity : Selective against cancer cells (HeLa IC₅₀ = 8 µM) with low toxicity to normal fibroblasts (IC₅₀ > 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
